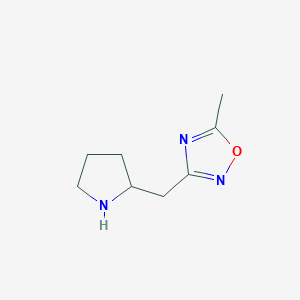![molecular formula C16H17F3N4O B2512214 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2198845-31-5](/img/structure/B2512214.png)
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocyclic systems. The pyrimidine core is a common motif in many pharmaceuticals and bioactive molecules, often contributing to a compound's ability to interact with various biological targets . The piperidine moiety is a saturated six-membered ring with one nitrogen atom, which is frequently found in drug molecules due to its favorable pharmacokinetic properties . The presence of a trifluoromethyl group can significantly affect the molecule's electronic properties and metabolic stability .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, starting from simple pyrimidine precursors. For instance, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines are prepared through a double cross-coupling reaction followed by aldol condensation . Similarly, 4-piperazinopyrimidines with a methylthio substituent are synthesized by nucleophilic attack on 2,4,6-trichloropyrimidine by amines . The synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is achieved by chlorination and subsequent condensation with piperidine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall conformation and electronic distribution. For example, the crystal structure of a pyrimidine derivative with a piperidine substituent revealed a nonplanar molecule with the piperidine ring adopting a chair conformation . The presence of electron-donating or withdrawing groups can also affect the molecule's geometry and reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including oxidative N-N bond formation to create triazolopyridines , and reactions with formaldehyde to form substituted pyrimidines . The halogenated pyrimidines can be subjected to nucleophilic substitution reactions, such as piperidinolysis, to introduce different substituents . These reactions are crucial for the functionalization of the pyrimidine core and the introduction of various pharmacophores.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the introduction of electron-donating groups can lead to strong emission solvatochromism, indicating the formation of an intramolecular charge-separated state, which can be affected by solvent polarity and hydrogen bonding . The presence of a trifluoromethyl group can increase the compound's lipophilicity and metabolic stability . The solubility, melting point, and other physical properties would be determined by the specific substituents and their interactions.
科学的研究の応用
Synthesis and Chemical Properties
- The compound and its derivatives have been explored for their chemical synthesis and properties, focusing on their potential as intermediates in the creation of more complex molecules. For example, research on the synthesis and pharmacological properties of related pyrimidine derivatives has identified compounds with potential antiemetic and analgesic activities (Mattioda et al., 1975) (Mattioda et al., 1975). Additionally, studies on the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces highlight the relevance of these compounds in materials science (Kaya et al., 2016) (Kaya et al., 2016).
Pharmacological Applications
- In the realm of pharmacology, trifluoromethyl-substituted pyridine and pyrimidine analogs have been evaluated for their potential in treating malaria, with certain compounds demonstrating significant antimalarial activity (Chavchich et al., 2016) (Chavchich et al., 2016). This illustrates the compound's role in the development of new therapeutic agents.
Material Science and Chemistry
- The exploration of novel crystalline forms and their properties, such as the study on risperidone chloride hydrate, demonstrates the compound's utility in understanding molecular interactions and stability within solid-state forms (Wang & Pan, 2006) (Wang & Pan, 2006). Such research is crucial for the development of pharmaceutical formulations and materials with specific physical properties.
Antimicrobial and Antitumor Activities
- The synthesis and biological evaluation of pyrimidine derivatives for their antimicrobial and antitumor activities represent another significant application. For instance, the creation of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives and their assessment in models of angiogenesis and DNA cleavage activities indicate potential anticancer applications (Kambappa et al., 2017) (Kambappa et al., 2017).
将来の方向性
特性
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-3-1-4-14(22-13)24-11-12-5-9-23(10-6-12)15-20-7-2-8-21-15/h1-4,7-8,12H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERNUAGTCAUCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)
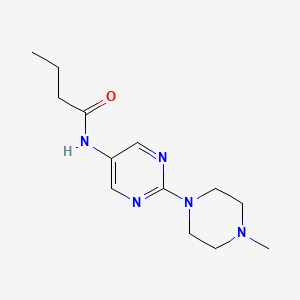
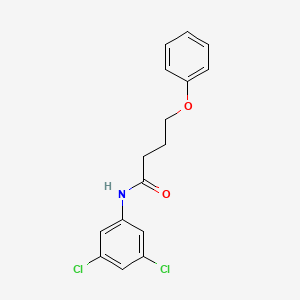
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)
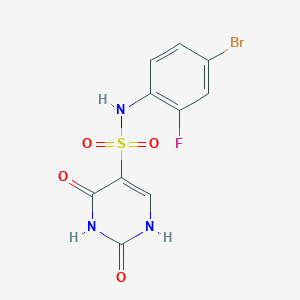
![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)

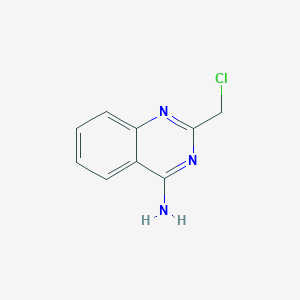
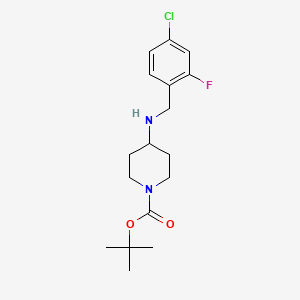

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)
